molecular formula C13H11BrN2O3S B386270 2-bromo-N-(4-sulfamoylphenyl)benzamide CAS No. 304666-47-5

2-bromo-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B386270
CAS No.: 304666-47-5
M. Wt: 355.21g/mol
InChI Key: SNGDBDZKVUOQHR-UHFFFAOYSA-N
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Description

2-bromo-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O3S It is characterized by the presence of a bromine atom attached to a benzamide structure, along with a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide typically involves the bromination of N-(4-sulfamoylphenyl)benzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzamide ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of safer and more environmentally friendly brominating agents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfamoylphenyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)benzamide
  • 2-fluoro-N-(4-sulfamoylphenyl)benzamide
  • 2-iodo-N-(4-sulfamoylphenyl)benzamide

Uniqueness

Compared to its analogs, 2-bromo-N-(4-sulfamoylphenyl)benzamide exhibits unique reactivity and biological activity due to the presence of the bromine atom. This makes it a valuable compound for specific applications where bromine’s properties are advantageous, such as in the development of brominated pharmaceuticals or materials.

Properties

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGDBDZKVUOQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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